molecular formula C26H29FN2O2 B1674950 Levocabastin CAS No. 79516-68-0

Levocabastin

Katalognummer: B1674950
CAS-Nummer: 79516-68-0
Molekulargewicht: 420.5 g/mol
InChI-Schlüssel: ZCGOMHNNNFPNMX-YHYDXASRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Levocabastine is characterized by its rapid onset of action and long-lasting effects. It is available in two primary formulations: ocular drops and nasal spray , which target symptoms associated with allergic reactions.

  • Mechanism of Action : Levocabastine works by blocking the H1 receptors, thereby inhibiting the effects of histamine, which is responsible for allergy symptoms such as itching, sneezing, and nasal congestion .

Allergic Rhinitis

Levocabastine has been extensively studied for its efficacy in treating allergic rhinitis. Clinical trials have shown that it provides significant relief from nasal symptoms when compared to placebo and is at least as effective as sodium cromoglycate .

  • Efficacy Results :
    • In a controlled trial involving 251 patients, levocabastine demonstrated a notable reduction in sneezing and nasal itching compared to other treatments .
    • A study indicated that while levocabastine is effective, it may be less potent than topical corticosteroids like beclomethasone for alleviating nasal blockage .

Allergic Conjunctivitis

Levocabastine eye drops are indicated for the symptomatic treatment of seasonal allergic conjunctivitis. The drug provides rapid relief from ocular symptoms such as itching and redness.

  • Clinical Findings :
    • A study with 109 patients showed an impressive response rate of 89% after treatment with levocabastine eye drops .
    • Adverse effects reported were minimal and comparable to placebo, indicating a favorable safety profile .

Comparative Efficacy

To better understand the effectiveness of levocabastine in comparison to other treatments, the following table summarizes key findings from various studies:

Study TypeTreatment ComparisonEfficacy OutcomeSafety Profile
Controlled TrialLevocabastine vs. Sodium CromoglycateLevocabastine superior in symptom reliefSimilar adverse effects to placebo
Clinical StudyLevocabastine vs. BeclomethasoneLess effective for nasal blockageComparable safety to sodium cromoglycate
Pediatric StudyLevocabastine vs. Placebo89% response rate in ocular symptomsMinimal adverse effects reported

Case Study 1: Pediatric Allergic Conjunctivitis

A clinical trial involving children aged 5-20 years treated with levocabastine eye drops showed significant improvement in symptoms of allergic conjunctivitis. The study reported a high tolerance level among participants, with only minor adverse effects noted .

Case Study 2: Adult Allergic Rhinitis

In adults suffering from seasonal allergic rhinitis, a double-blind study demonstrated that patients receiving levocabastine experienced a substantial decrease in sneezing and nasal itching within minutes of administration. The results indicated that levocabastine could serve as an effective first-line treatment for acute allergic responses .

Future Research Directions

Despite the established efficacy of levocabastine, further research is warranted to explore potential areas such as:

  • Comparative studies with newer antihistamines : Evaluating levocabastine against emerging treatments could clarify its role in modern therapeutic regimens.
  • Long-term safety studies : While current data suggests a favorable safety profile, long-term studies could provide more comprehensive insights into its chronic use.
  • Combination therapies : Investigating the efficacy of levocabastine when used alongside systemic antihistamines or corticosteroids might enhance treatment outcomes for severe cases.

Wirkmechanismus

Target of Action

Levocabastine is a potent, selective histamine H1-receptor antagonist . It competes with histamine for H1-receptor sites on effector cells . Levocabastine also binds neurotensin 2 receptors and serves as a neurotensin agonist .

Mode of Action

Levocabastine works by competing with histamine for H1-receptor sites on effector cells .

Biochemical Pathways

Levocabastine exerts inhibitory effects on the release of chemical mediators from mast cells and on the chemotaxis of polymorphonuclear leukocytes and eosinophils . Both histamine and antigens induced conjunctivitis can be inhibited by levocabastine . Levocabastine can also reduce symptoms of allergic rhinitis by preventing an increase in vascular permeability of nasal mucosa .

Pharmacokinetics

Levocabastine undergoes minimal hepatic metabolism, i.e., ester glucuronidation, and is predominantly cleared by the kidneys . Approximately 70% of the parent drug is recovered unchanged in the urine . Plasma protein binding is approximately 55% . Absorption of topical levocabastine occurs within 1 to 2 hours after administration and is incomplete; bioavailability following intranasal or ocular application was found to be between 60 and 80% and 30 and 60%, respectively .

Result of Action

The clinical benefits of Levocabastine are predominantly mediated through local antihistaminic effects . Some systemic activity may contribute to the therapeutic efficacy of Levocabastine nasal spray during long-term use . Levocabastine can induce some degree of analgesia .

Action Environment

The action of Levocabastine is influenced by the environment in which it is administered. For instance, nasal absorption is lower in patients with allergic rhinitis . Thus, Levocabastine nasal spray and eye drops may be considered suitable for the treatment of allergic rhinoconjunctivitis in a wide patient population .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Levocabastin kann durch ein praktisches und nachhaltiges Verfahren synthetisiert werden, das die Herstellung eines optisch aktiven Schlüsselintermediats ohne chirale Auflösung umfasst. Der Prozess beinhaltet eine effiziente Detosylierung und erfordert keine chromatographische Reinigung, was zu Levocabastinhydrochlorid mit einer Reinheit von über 99,5% führt . Der Syntheseweg beinhaltet die Herstellung des Schlüsselintermediats 6 durch chirale Auflösung, die Deprotektion des Intermediats 5 durch Elektrolyse und die Kupplung von Piperidin 6 und Keton 7 durch reduktive Aminierung .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet ein nachhaltiges Syntheseverfahren, das eine hohe optische Reinheit und erhebliche Verbesserungen gegenüber zuvor beschriebenen Verfahren gewährleistet. Dieser Prozess ist für die großtechnische Produktion praktikabel konzipiert und liefert Levocabastinhydrochlorid mit einer Gesamtausbeute von 14,2% .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Levocabastin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine Synthese und Modifikation unerlässlich.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

    Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene oder Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Zwischenprodukte und Derivate von this compound, die für seine endgültige Synthese und Formulierung entscheidend sind.

Biologische Aktivität

Levocabastine is a potent, selective histamine H1-receptor antagonist primarily used in the treatment of allergic conditions such as allergic rhinitis and conjunctivitis. Its biological activity is characterized by its ability to inhibit histamine-mediated responses, thereby alleviating symptoms associated with allergies.

Levocabastine functions by competitively binding to H1 receptors on effector cells, preventing histamine from exerting its effects. This action inhibits the release of chemical mediators from mast cells and reduces the chemotaxis of eosinophils and other inflammatory cells, which are crucial in the allergic response . Notably, levocabastine does not block the release of histamine but rather prevents its binding, distinguishing it from other antihistamines .

Pharmacodynamics

The pharmacodynamic profile of levocabastine reveals several important characteristics:

  • High Affinity Binding : Levocabastine exhibits a high affinity for H1 receptors (Ki = 4.2 nM) and can effectively inhibit histamine-induced effects in various animal models .
  • Rapid Onset : The onset of action is rapid, typically within one hour, and the effects can last up to 24 hours at low doses (below 0.010 mg/kg) .
  • Bioavailability : Following oral administration, levocabastine is rapidly absorbed with a Tmax of approximately 2 hours and shows complete bioavailability in humans .

Efficacy in Clinical Studies

Numerous clinical studies have demonstrated the efficacy of levocabastine in treating allergic symptoms:

  • Nasal Spray Studies : In a study involving 335 patients with perennial allergic rhinitis, both high and low doses of levocabastine nasal spray significantly improved symptoms compared to placebo . Another study indicated that levocabastine was superior to placebo in reducing nasal discharge and sneezing .
  • Comparison with Other Treatments : Levocabastine has been shown to be at least as effective as sodium cromoglycate in alleviating allergic symptoms but less effective than topical corticosteroids like beclomethasone for nasal blockage .

Safety Profile

The safety profile of levocabastine is favorable, with adverse effects reported at rates similar to placebo. Common adverse events include mild local irritation but serious adverse events are rare .

Pharmacokinetics

Levocabastine exhibits favorable pharmacokinetic properties:

ParameterFindings
Absorption Rapid absorption; Tmax ~2 hours
Bioavailability 101-120% in humans; complete in dogs
Tissue Distribution Higher concentrations in liver and lacrimal glands; lower in brain compared to plasma
Half-life Similar elimination from maternal and fetal tissues during pregnancy

Case Studies and Research Findings

  • Pediatric Efficacy : A study involving 95 pediatric patients indicated that levocabastine significantly reduced symptoms like sneezing compared to cromoglycate, although some differences were noted in specific symptoms such as tearing .
  • Long-term Safety : A long-term safety study involving 108 patients showed a response rate of 89% for levocabastine, with no significant changes in blood chemistry or hematology observed throughout the study duration .
  • Comparative Effectiveness : In a double-blind trial comparing topical levocabastine with beclomethasone dipropionate, while both treatments improved symptoms, levocabastine was particularly effective for nasal discharge and sneezing but did not significantly improve nasal obstruction compared to placebo .

Eigenschaften

IUPAC Name

(3S,4R)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN2O2/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20/h2-10,19,23H,11-17H2,1H3,(H,30,31)/t19-,23?,25?,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGOMHNNNFPNMX-YHYDXASRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@@]1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79547-78-7 (hydrochloride)
Record name Levocabastine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079516680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1048548, DTXSID001024637
Record name Levocabastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(3R,4S)-1-[cis-4-Cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001024637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Levocabastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>0.5 mg/mL, 3.47e-03 g/L
Record name Levocabastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01106
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levocabastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Levocabastine is a potent, selective histamine H1-receptor antagonist. It works by competing with histamine for H1-receptor sites on effector cells. It thereby prevents, but does not reverse, responses mediated by histamine alone. Levocabastine does not block histamine release but, rather, prevents histamine binding and activity. Levocabastine also binds neurotensin 2 receptors and serves as a neurotensin agonist. This can induce some degree of analgesia.
Record name Levocabastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01106
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

79449-98-2, 79516-68-0
Record name Cabastine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079449982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levocabastine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079516680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levocabastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01106
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levocabastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(3R,4S)-1-[cis-4-Cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001024637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CABASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COU3RRH769
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LEVOCABASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H68BP06S81
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Levocabastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levocabastine
Reactant of Route 2
Levocabastine
Reactant of Route 3
Reactant of Route 3
Levocabastine
Reactant of Route 4
Levocabastine
Reactant of Route 5
Reactant of Route 5
Levocabastine
Reactant of Route 6
Reactant of Route 6
Levocabastine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.